N-(adamantan-1-yl)sulfamoyl azide
Description
Properties
CAS No. |
33713-04-1 |
|---|---|
Molecular Formula |
C10H16N4O2S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
1-(azidosulfonylamino)adamantane |
InChI |
InChI=1S/C10H16N4O2S/c11-13-14-17(15,16)12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6H2 |
InChI Key |
RQCOUDGAKFIKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(Adamantan-1-yl)Sulfamoyl Chloride
The foundational step in this method involves the reaction of amantadine (1-aminoadamantane) with sulfuryl chloride (SO₂Cl₂) in acetonitrile. This generates N-(adamantan-1-yl)sulfamoyl chloride, a critical intermediate. The reaction proceeds via nucleophilic substitution, where the amine group of amantadine attacks the electrophilic sulfur center in sulfuryl chloride. Optimal conditions include a 1:1 molar ratio of amantadine to sulfuryl chloride at 0–5°C to minimize side reactions such as over-chlorination. The intermediate is typically isolated as a viscous oil with a yield of 77–80% after purification via vacuum distillation.
Table 1: Reaction Conditions for Sulfamoyl Chloride Synthesis
Azidation via Hydrogen Azide
The sulfamoyl chloride intermediate is subsequently treated with anhydrous hydrogen azide (HN₃) in diethyl ether to form the target azide. HN₃ is generated in situ by reacting sodium azide (NaN₃) with concentrated sulfuric acid, followed by distillation into the reaction mixture. The azidation step requires a molar ratio of 1:2–2.7 (sulfamoyl chloride:HN₃) at 20–40°C for 10–20 minutes. This exothermic reaction benefits from controlled addition rates to prevent thermal decomposition of HN₃, a highly explosive gas. Post-reaction, the solvent and excess HN₃ are removed under vacuum, and the crude product is recrystallized from 2-propanol to achieve 85–90% purity.
Direct Azide Substitution Using Sodium Azide
Reaction Conditions and Mechanism
An alternative approach bypasses HN₃ by directly reacting sulfamoyl chloride with sodium azide in polar aprotic solvents such as dimethylformamide (DMF). The chloride displacement occurs at 25–50°C over 12–24 hours, yielding the azide through an SN2 mechanism. This method avoids handling gaseous HN₃ but requires stringent moisture control to prevent hydrolysis of the sulfamoyl chloride.
Table 2: Comparative Analysis of Azidation Methods
Limitations and Side Reactions
The NaN₃ route is less efficient due to competing hydrolysis of the sulfamoyl chloride, which generates sulfamic acid byproducts. Additionally, residual DMF complicates purification, necessitating column chromatography or repeated recrystallization.
Microwave-Assisted Synthesis
Application of Microwave Irradiation
Recent advancements employ microwave irradiation to accelerate the sulfamoyl chloride formation and azidation steps. For example, irradiating amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 molar ratio at 100°C for 10 minutes increases the reaction rate by 300% compared to conventional heating. This method enhances yields (up to 90%) by reducing thermal degradation and improving reagent mixing.
Optimization Strategies
Key parameters include microwave power (300–600 W), solvent selection (toluene or acetonitrile), and pulse irradiation to manage exothermicity. A comparative study demonstrated a 50% reduction in reaction time and a 15% increase in yield compared to traditional methods.
Analytical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis of N-(adamantan-1-yl)sulfamoyl azide reveals distinct peaks for the adamantyl moiety (δ = 1.6–2.1 ppm, multiplet) and the sulfamoyl azide group (δ = 3.3 ppm, singlet). Infrared (IR) spectroscopy confirms the presence of N₃ and SO₂ stretches at 2100 cm⁻¹ and 1150 cm⁻¹, respectively. High-resolution mass spectrometry (HRMS) matches the molecular ion peak at m/z 295.1054 [M + H]⁺.
Purity Assessment
Purity is assessed via HPLC using a C18 column and a methanol-water gradient (5–97% over 20 minutes). The target compound elutes at 12.3 minutes with >95% purity.
Comparative Evaluation of Methods
Table 3: Method Comparison
| Metric | Sulfamoyl Chloride + HN₃ | Direct NaN₃ | Microwave |
|---|---|---|---|
| Yield | 85–90% | 70–75% | 88–90% |
| Reaction Time | 20 minutes | 24 hours | 10 minutes |
| Scalability | Moderate | Low | High |
| Safety | Hazardous | Moderate | Moderate |
The microwave-assisted method emerges as the most efficient, balancing yield, speed, and safety. However, the HN₃ route remains valuable for small-scale syntheses requiring high purity .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)sulfamoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution: Formation of various substituted adamantane derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonyl derivatives.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
N-(adamantan-1-yl)sulfamoyl azide serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
- Reduction Reactions: The azide can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Oxidation Reactions: It can undergo oxidation to yield sulfonyl derivatives.
Table 1: Types of Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of the azide group | Sodium azide |
| Reduction | Conversion to amine derivatives | Lithium aluminum hydride |
| Oxidation | Formation of sulfonyl derivatives | m-Chloroperoxybenzoic acid (m-CPBA) |
Biological Research Applications
Antiviral Properties
Research indicates that this compound shows potential antiviral activity, particularly against the dengue virus. A study synthesized hybrid compounds combining features of known dengue inhibitors and evaluated their efficacy against the virus. The results suggested that these compounds could inhibit the NS2B/NS3 protease of the dengue virus, highlighting their therapeutic potential .
Mechanism of Action
The compound's mechanism involves interactions facilitated by its azide and adamantane groups. The azide group participates in click chemistry reactions, while the adamantane core enhances stability and interaction with hydrophobic biological targets.
Medicinal Applications
Drug Development
this compound is being explored for its potential in drug development due to its unique structural properties. Its ability to form stable interactions with biological molecules makes it a candidate for designing new therapeutic agents.
Industrial Applications
Material Science
In industrial contexts, this compound is utilized in developing advanced materials with specific properties. Its unique chemical structure allows for the creation of materials that may exhibit enhanced thermal stability and other desirable characteristics.
Case Study 1: Synthesis Optimization
A study optimized the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide using microwave irradiation techniques. This method significantly increased yields and reduced reaction times compared to traditional methods, demonstrating the efficiency of modern synthetic approaches in producing this compound .
Case Study 2: Antiviral Activity Assessment
In another investigation, researchers synthesized various adamantane derivatives incorporating sulfamoyl groups and assessed their antiviral activities against dengue virus strains. The findings indicated that certain derivatives exhibited significant inhibitory effects, supporting further exploration into their mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)sulfamoyl azide involves its interaction with biological targets through its azide and adamantane groups. The azide group can participate in click chemistry reactions, while the adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
Comparison with Similar Adamantane Derivatives
Key Insights :
- The sulfamoyl azide derivatives prioritize sulfamoyl-benzamide linkages , enabling DENV protease inhibition, whereas isothiourea hybrids (e.g., 4-arylmethyl morpholine derivatives) focus on Gram-positive antibacterial activity .
- Microwave synthesis significantly improves efficiency for sulfamoyl azides compared to conventional methods used for imines or thioimidates .
Key Insights :
- Sulfamoyl azides exhibit specific antiviral activity , contrasting with the broad-spectrum antibacterial properties of isothiourea hybrids .
- Indazole-carboxamides (e.g., FUB-AKB48) target neurological pathways via CB1 receptors, a divergent application from antiviral or antimicrobial uses .
- Adamantane-imines demonstrate anti-acetylcholinesterase activity , relevant for neurodegenerative diseases, but lack antiviral efficacy .
Molecular Interactions and Selectivity
- Sulfamoyl azides : Docking studies reveal interactions with DENV NS2B-NS3 protease residues (His51, Asp75, and Gly153), leveraging the sulfamoyl group’s hydrogen-bonding capacity .
- Isothiourea hybrids : The morpholine/piperazine rings enhance solubility and bacterial membrane penetration, critical for Gram-positive activity .
- Indazole-carboxamides : Fluorinated aryl groups optimize CB1 receptor binding through hydrophobic interactions and π-stacking .
Biological Activity
N-(adamantan-1-yl)sulfamoyl azide is a compound of increasing interest in medicinal chemistry, particularly for its biological activities against viral infections, notably dengue virus (DENV). This article explores its synthesis, biological properties, and potential mechanisms of action, supported by recent research findings.
Synthesis of this compound
The compound is synthesized through a reaction involving amantadine and 4-(chlorosulfonyl)benzoic acid. The optimized synthesis was achieved using microwave irradiation, which significantly improved yield and reduced reaction time compared to traditional methods. The reaction conditions typically involve a 2:1 ratio of amantadine to the sulfonyl chloride precursor under controlled microwave conditions (100 °C, 150 W) .
Table 1: Synthesis Conditions and Yields
| Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | Microwave (100 °C, 150 W) | 78 |
| Mono-adamantane derivatives | Conventional vs. Microwave | Varies |
Antiviral Properties
This compound has demonstrated significant antiviral activity against DENV. In vitro assays revealed an IC50 value of 22.4 ± 7.7 µM for this compound, indicating potent inhibitory effects on the virus. This activity is approximately two-fold greater than that of related compounds, suggesting a synergistic effect due to the dual adamantane moieties present in the structure .
The proposed mechanism of action involves inhibition of the DENV NS2B/NS3 protease, critical for viral replication. Molecular docking studies have shown that this compound interacts favorably with key residues in the protease active site, exhibiting binding affinities comparable to known inhibitors . This suggests that the compound may prevent the processing of viral polyproteins, thereby impeding viral maturation and replication.
Study 1: Efficacy Against DENV
A study focused on a series of adamantane derivatives, including this compound, highlighted its superior efficacy against DENV compared to amantadine alone. The results indicated that compounds with sulfonamide functionality were essential for antiviral activity, as derivatives lacking this group showed no significant inhibition (IC50 > 100 µM) .
Study 2: Binding Affinity Analysis
Further investigations into the binding dynamics revealed that this compound exhibited a binding affinity of −7.413 kcal/mol to the DENV protease. This affinity is indicative of strong interactions within the active site, crucial for effective inhibition .
Q & A
Q. What are the optimal synthetic routes for preparing N-(adamantan-1-yl)sulfamoyl azide, and how can purity be ensured?
The compound is synthesized via diazo transfer reactions using secondary amines and sulfonyl imidazolium salts under mild conditions (0°C, CH₃CN). A key step involves avoiding exogenous bases to prevent degradation of the transfer agent. Purification is achieved via silica plug filtration, exploiting polarity differences between the product and byproducts . Microwave-assisted synthesis has also been optimized for related adamantane-sulfamoyl derivatives, improving yields (e.g., 97%) and reducing reaction times . Characterization requires NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .
Q. How does the stability of this compound vary under acidic, basic, or neutral conditions?
Hydrolysis is pH-dependent: in 0.5 M NaOH (acetonitrile/water), the compound degrades slowly (~20% over 3 days), while in 0.5 M HCl, degradation is rapid (~67% loss in 3 days). Neutral conditions (acetonitrile/water) show no degradation over two weeks. Stability is attributed to the adamantane group’s rigidity, which sterically shields the sulfamoyl azide moiety . Storage at 0–4°C in anhydrous solvents is recommended to prevent hydrolysis .
Q. What role does this compound play in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
The compound reacts with terminal alkynes under Cu(I) catalysis (e.g., CuTC in dry toluene) to form 1-sulfamoyl-1,2,3-triazoles in high yields. Aqueous conditions are avoided to prevent side reactions (e.g., N-acylsulfamoyl byproducts). The resulting triazoles exhibit superior hydrolytic stability compared to sulfonyl triazole analogs, making them useful for bioconjugation .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Single-crystal X-ray diffraction confirms molecular geometry, revealing bond lengths and angles critical for understanding steric and electronic effects . NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent effects, while IR and mass spectrometry validate functional groups and molecular weight .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
Density functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density and kinetic-energy distributions to predict sites of electrophilic/nucleophilic reactivity . Molecular docking studies (e.g., against DENV NS5 polymerase) highlight binding affinities, guiding structure-activity relationship (SAR) optimization for antiviral applications .
Q. What evidence supports the anti-dengue virus (DENV) activity of adamantane-sulfamoyl derivatives?
Derivatives like N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide show IC₅₀ values of 22.2 µM against DENV-2 with low cytotoxicity (CC₅₀ > 100 µM). Activity is attributed to hydrophobic adamantane interactions with viral targets, validated via plaque reduction assays and molecular docking .
Q. How do structural modifications to the adamantane core influence biological activity and reactivity?
Substituents on the adamantane scaffold (e.g., fluorobenzyl or indazole groups) enhance lipophilicity and target binding, as seen in cannabinoid receptor analogs . Steric bulk from adamantane improves metabolic stability but may reduce solubility, necessitating formulation studies .
Q. What are the mechanistic pathways for the degradation of this compound in aqueous environments?
Hydrolysis proceeds via N–H proton abstraction, generating sulfamic and hydrazoic acids. Kinetic studies (HPLC/MS monitoring) reveal pseudo-first-order kinetics under acidic conditions, with degradation accelerated by protonation of the sulfamoyl group .
Q. Can alternative synthesis methods (e.g., flow chemistry or photochemical activation) improve scalability or selectivity?
While not yet reported for this compound, microwave irradiation has successfully optimized similar adamantane-sulfonamide syntheses, reducing reaction times from hours to minutes . Photochemical methods could potentially activate azide precursors without metal catalysts, but stability under UV light must be evaluated .
Q. How do this compound derivatives compare to other sulfonyl/sulfamoyl azides in click chemistry applications?
Unlike sulfonyl azides, the sulfamoyl group reduces electron-withdrawing effects, slowing Huisgen cycloaddition rates but improving triazole stability. Comparative studies show sulfamoyl triazoles resist hydrolysis 3–5× longer than sulfonyl analogs, enhancing utility in biological labeling .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
